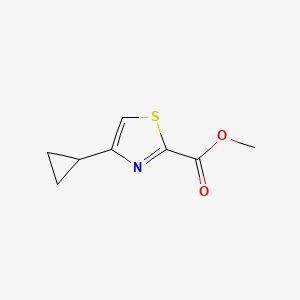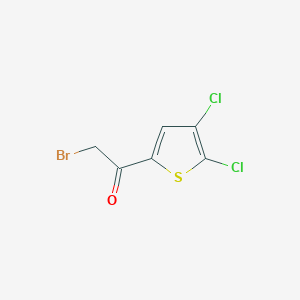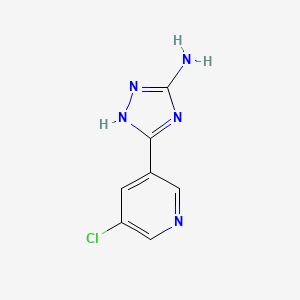![molecular formula C7H3ClN4 B13664100 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and consistent yields. The use of microwave irradiation not only speeds up the reaction but also reduces the need for harsh chemicals and conditions, aligning with green chemistry principles.
化学反应分析
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学研究应用
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Biological Studies: The compound is used to study cellular pathways and mechanisms, particularly those involving kinase inhibition.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
作用机制
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
相似化合物的比较
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
Comparison
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature enhances its potential biological activity compared to similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
属性
分子式 |
C7H3ClN4 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC 名称 |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-5(2-9)7-11-10-4-12(7)3-6/h1,3-4H |
InChI 键 |
MFIQWNWQPGYURS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NN=CN2C=C1Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)

![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)







